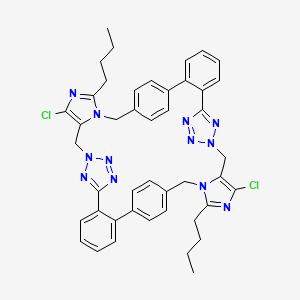

Losartan cyclic dimer

Description

Properties

IUPAC Name |

16,37-dibutyl-14,35-dichloro-9,10,11,15,17,30,31,32,36,38,45,48-dodecazanonacyclo[38.2.2.219,22.18,11.129,32.02,7.013,17.023,28.034,38]octatetraconta-1(42),2,4,6,8(48),9,13,15,19(47),20,22(46),23,25,27,29(45),30,34,36,40,43-icosaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42Cl2N12/c1-3-5-15-39-47-41(45)37-27-57-51-43(49-53-57)35-13-9-8-12-34(35)32-23-19-30(20-24-32)26-56-38(42(46)48-40(56)16-6-4-2)28-58-52-44(50-54-58)36-14-10-7-11-33(36)31-21-17-29(18-22-31)25-55(37)39/h7-14,17-24H,3-6,15-16,25-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXMEYQPMPHTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(CC6=C(N=C(N6CC7=CC=C(C=C7)C8=CC=CC=C8C9=NN(C2)N=N9)CCCC)Cl)N=N5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42Cl2N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846587-44-7 | |

| Record name | Losartan cyclic dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1846587447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOSARTAN CYCLIC DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW5L2SL2J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Losartan Cyclic Dimer Formation

Elucidation of Dimerization Mechanisms during Losartan (B1675146) Synthesis

During the synthesis of Losartan, the formation of a dimer impurity can occur, particularly influenced by the reaction conditions employed.

The synthesis process of Losartan is susceptible to the formation of a dimer impurity, especially under acidic conditions. google.com The reaction environment plays a pivotal role in promoting the dimerization of Losartan condensation products. A patented method for reducing this dimer impurity highlights the influence of pH on its formation. By controlling the temperature and adjusting the pH to acidic levels (pH 1-5) using acids such as hydrochloric acid, sulfuric acid, or nitric acid, the reaction can be steered to minimize dimer formation. google.com Following this controlled reaction, adjusting the pH to alkaline conditions and subsequent purification steps are employed to reduce the final dimer impurity to as low as 0.09%. google.com

The choice of solvent also impacts the formation of impurities. Organic solvents like tetrahydrofuran (B95107), isopropanol, and methanol (B129727) are used in the process, with tetrahydrofuran being a preferred option. google.com The precise control of these parameters—pH, temperature, and solvent—is crucial in mitigating the dimerization pathway during synthesis.

Table 1: Reaction Conditions for Reducing Losartan Dimer Impurity

| Parameter | Condition |

|---|---|

| pH (initial) | 1-5 (acidic) |

| Temperature | 10-40 °C |

| Reaction Time | 8-20 hours |

| Acids Used | Hydrochloric acid, Sulfuric acid, Nitric acid |

| Solvents Used | Tetrahydrofuran, Isopropanol, Methanol |

Data sourced from a method to reduce Losartan dimer impurity. google.com

While specific intermediates leading directly to a cyclic dimer are not extensively detailed in publicly available literature, the general mechanism of dimerization during synthesis involves the reactive functional groups of the Losartan molecule. The trityl group is often used as a protecting group for the tetrazole moiety during synthesis. nih.gov Inefficient deprotection or side reactions involving the unprotected or partially protected intermediates could potentially lead to the formation of dimeric structures. The potential for the tetrazole group to undergo intermolecular displacement can lead to the formation of dimers. units.it

Degradation-Induced Dimerization of Losartan

Losartan is susceptible to degradation under various stress conditions, including oxidation, hydrolysis, and photolysis, which can lead to the formation of degradation products, including dimers.

Oxidative stress is a significant factor in the degradation of Losartan and can induce dimerization. Studies have shown that in the presence of 3% (v/v) hydrogen peroxide (H₂O₂), Losartan potassium undergoes significant degradation, with dimerization being one of the observed degradation pathways. semanticscholar.orgsemanticscholar.org The reaction is described as an SN₂ type nucleophilic substitution, where the alcohol group of one Losartan monomer reacts with the NH of the imidazole (B134444) ring of a second monomer. semanticscholar.org This oxidative degradation follows pseudo-zero-order reaction kinetics. semanticscholar.orgsemanticscholar.org

Forced degradation studies under oxidative conditions have led to the identification of several degradation products. While a specific cyclic dimer is not always explicitly characterized, the formation of various oxidized species creates a chemical environment where dimerization is a plausible subsequent reaction. nih.govresearchgate.net

Table 2: Major Oxidative Degradation Products of Losartan

| Degradation Product | m/z | Formation Pathway |

|---|---|---|

| LD-6 | 421 | Oxidation of the primary alcohol group to an aldehyde. semanticscholar.org |

| LD-3 | 437 | Subsequent aromatic hydroxylation of LD-6. semanticscholar.org |

| LD-5 | 437 | Oxidation of the aldehyde in LD-6 to a carboxylic group. semanticscholar.org |

| DP-2 | - | Novel oxidative degradation product. nih.gov |

| DP-3 | - | Novel oxidative degradation product. nih.gov |

m/z refers to the mass-to-charge ratio.

Losartan potassium has been found to be relatively stable under mild hydrolytic conditions. Studies exposing Losartan potassium solutions to 0.1 M HCl and 0.1 M NaOH at room temperature for 7 days showed less than 1% degradation. semanticscholar.orgsemanticscholar.org This suggests that hydrolysis is not a primary pathway for significant degradation or dimerization under these conditions. However, the pH of the medium can influence degradation, with optimal stability observed in certain pH ranges. upatras.gr While direct evidence for hydrolytically induced cyclic dimerization is scarce, significant pH shifts could potentially alter the reactivity of the molecule and facilitate intermolecular reactions.

Exposure to light, particularly UV radiation, can lead to the photodegradation of Losartan. mdpi.com Photodegradation studies have identified several degradation products, often resulting from the destruction of the imidazole ring of the Losartan molecule. nih.gov The formation of these degradates often requires the presence of both light and oxygen. nih.gov

The mechanism can involve photosensitized reactions, where other components in a formulation can act as photosensitizers, leading to the formation of singlet oxygen, which then reacts with Losartan. nih.gov While the direct formation of a cyclic dimer through photodegradation is not explicitly reported as a major pathway, the generation of highly reactive intermediates and radical species during photolysis could potentially lead to various secondary reactions, including dimerization. doc2cs.com Studies have shown that under UV irradiation, several transformation products are formed. doc2cs.com

The formation of the losartan cyclic dimer is understood to proceed through an SN2 (bimolecular nucleophilic substitution) type reaction. In this mechanism, the hydroxyl group of the hydroxymethyl side chain on the imidazole ring of one losartan molecule acts as a nucleophile. This nucleophile attacks the electrophilic carbon of the chloromethyl group on another losartan molecule, leading to the displacement of the chloride ion and the formation of an ether linkage, thus creating the dimer.

Influence of pH and Solvent Systems on Dimerization Kinetics

The rate of formation of the this compound is highly dependent on the pH of the solution and the nature of the solvent system employed.

The Critical Role of pH

Acidic conditions are a primary driver for the dimerization of losartan. While the drug exhibits notable stability across a wide pH range, studies have shown that its degradation, including the formation of dimers, is more pronounced in acidic media. researchgate.net

For instance, in forced degradation studies, the degradation of losartan was found to be less than 1% after seven days in a 0.1 M hydrochloric acid solution at room temperature, indicating a relatively slow process under these specific conditions. semanticscholar.orgresearchgate.net Conversely, under alkaline conditions (0.1 M NaOH), the degradation was also minimal over the same period. semanticscholar.orgresearchgate.net

The stability of losartan potassium has been observed to be significant between pH 4 and pH 7 over a 60-minute period, suggesting that within this range, the dimerization is not a rapid process. However, the initial concentration of losartan in oral suspensions has been found to be lower in vehicles with a more acidic pH. For example, suspensions with a pH of approximately 5.1 showed a lower initial losartan content compared to those with a pH of 6.1 and 6.6. This suggests that even mildly acidic conditions can promote the formation of degradation products, including the cyclic dimer, over time.

The following table, derived from a stability study of extemporaneous losartan potassium suspensions, illustrates the influence of pH on the remaining percentage of the drug over time.

| Suspension Vehicle | pH (t=0) | Losartan Content (%) at Day 0 | Losartan Content (%) at Day 1 | Losartan Content (%) at Day 7 |

|---|---|---|---|---|

| 1:1 Ora-Plus®: Ora-Sweet® (Method A) | 5.08 | 79.96 ± 0.05 | - | - |

| 1:1 Ora-Plus®: Ora-Sweet® with distilled water (Method B) | 5.15 | 81.38 ± 0.35 | - | - |

| Suspension Diluent A | 6.14 | 93.19 ± 1.32 | - | - |

| Distilled Water | 6.61 | 100 ± 7.74 | 92.16 ± 0.65 | 96.18 ± 0.36 |

Data adapted from a study on the stability of extemporaneous losartan potassium 5 mg/mL oral liquid suspensions. The lower initial losartan content at lower pH values suggests a higher degree of degradation, which can include dimerization.

Impact of Solvent Systems

The solvent system also plays a crucial role in the kinetics of losartan dimerization. The polarity and protic or aprotic nature of the solvent can influence the solubility of losartan and the stability of the transition state in the SN2 reaction. While comprehensive kinetic data across a wide range of organic solvents is not extensively available in the public domain, the use of organic solvents in the synthesis and purification of losartan is a standard practice.

A patent for reducing losartan dimer impurity describes a process where the losartan condensation product is dissolved in an organic solvent such as tetrahydrofuran, isopropanol, or methanol, and the pH is adjusted to 1-5. google.com The reaction is then allowed to proceed for 8-20 hours before being quenched by adjusting the pH to alkaline conditions. google.com This indicates that these solvent systems can support the dimerization reaction, particularly under acidic catalysis.

The choice of solvent can also affect the equilibrium of the reaction and the ease of purification to remove the dimer impurity. For instance, the solubility of both losartan and its dimer will vary in different solvents, which is a critical factor in crystallization and chromatographic purification methods.

Advanced Structural Elucidation Methodologies for Losartan Cyclic Dimer

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis for Dimer Identification

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the Losartan (B1675146) cyclic dimer would be expected to be more complex than that of Losartan itself due to the increased number of protons in distinct chemical environments. Key diagnostic signals would include those from the aromatic regions of the biphenyl (B1667301) and imidazole (B134444) rings, the methylene (B1212753) protons of the butyl chains, and the benzylic protons. The integration of these signals would be crucial in confirming the dimeric nature of the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For the Losartan cyclic dimer, this would reveal a greater number of carbon signals compared to the monomeric Losartan, corresponding to the duplicated structural units. The chemical shifts of the carbon atoms in the linkage region of the dimer would be of particular interest for confirming the cyclic structure.

Interactive Data Table: Expected 1D NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 6.5 - 8.0 | Aromatic protons of biphenyl and imidazole rings, indicating substitution patterns. |

| ¹H | 4.0 - 5.5 | Benzylic protons, confirming the connectivity between the biphenyl and imidazole moieties. |

| ¹H | 0.8 - 2.7 | Aliphatic protons of the n-butyl chain. |

| ¹³C | 110 - 160 | Aromatic and heteroaromatic carbons. |

| ¹³C | 40 - 60 | Benzylic carbons. |

| ¹³C | 10 - 40 | Aliphatic carbons of the n-butyl chain. |

Note: Specific experimental ¹H and ¹³C NMR data for the this compound are not widely available in the public domain. The table represents expected regions based on the structure of Losartan.

Advanced 2D NMR (COSY, HMQC, HMBC, NOESY) Techniques for Stereochemical and Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the individual Losartan moieties of the dimer, such as the protons of the butyl chain and the aromatic spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying the connectivity between different functional groups and for pinpointing the linkage points that form the cyclic dimeric structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and conformation of the cyclic dimer in solution.

Interactive Data Table: Application of 2D NMR Techniques for this compound

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H | Establishes proton-proton coupling networks within the butyl chains and aromatic rings. |

| HMQC/HSQC | ¹H-¹³C (one bond) | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C (multiple bonds) | Confirms the connectivity between subunits and identifies the atoms involved in the dimer linkage. |

| NOESY | ¹H-¹H (through space) | Provides insights into the three-dimensional structure and stereochemistry of the molecule. |

Note: Detailed experimental 2D NMR correlation data for the this compound are not publicly available. This table describes the expected application of these techniques.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the this compound. The molecular formula for the this compound has been reported as C₄₄H₄₂Cl₂N₁₂. Research on positional dimers of Losartan has identified a molecular ion peak at m/z 825.2 in negative ionization mode, which corresponds to the mass of the dimer formed by the condensation of two Losartan molecules with the elimination of a water molecule asianpubs.org.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₄₄H₄₂Cl₂N₁₂ | Confirms the elemental composition of the dimer. |

| Theoretical Monoisotopic Mass | 808.3033 | Calculated exact mass of the neutral molecule. |

| Observed [M-H]⁻ ion (m/z) | 825.2 | Experimental mass observed in negative ion mode for a related positional dimer, confirming the dimeric structure asianpubs.org. |

Note: The observed m/z of 825.2 for a positional dimer is a key piece of experimental evidence. The theoretical mass is provided for the neutral cyclic dimer structure.

Fragmentation Pathway Elucidation via MS/MS for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the molecular ion of the this compound) to generate a characteristic fragmentation pattern. By analyzing the masses of the fragment ions, the structure of the precursor ion can be deduced. The fragmentation pathways would likely involve cleavages at the weaker bonds of the molecule, such as the ether linkage in the cyclic dimer, the butyl chain, and the benzylic C-N bond. Comparing the fragmentation pattern of the dimer to that of Losartan would help to identify the structural components and the linkage points.

Interactive Data Table: Expected MS/MS Fragmentation Analysis of this compound

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Interpretation of Fragmentation |

| 809.3 (protonated) | Fragments corresponding to the loss of a butyl chain. | Confirms the presence of the butyl group. |

| 809.3 (protonated) | Fragments representing the monomeric Losartan unit. | Indicates the dimeric nature of the precursor. |

| 809.3 (protonated) | Ions resulting from cleavage of the cyclic ether linkage. | Provides evidence for the specific cyclic structure. |

Note: Specific MS/MS fragmentation data for the this compound is not detailed in the available literature. This table outlines the expected fragmentation behavior based on its proposed structure.

Vibrational Spectroscopy Techniques (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR and Raman spectra of the this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. These include:

O-H stretching: If any hydroxyl groups are present.

N-H stretching: From the tetrazole and imidazole rings.

C-H stretching: From the aromatic and aliphatic parts of the molecule.

C=N and C=C stretching: Within the imidazole and biphenyl rings.

C-O-C stretching: A key vibration that would be indicative of the ether linkage in the cyclic dimer.

C-Cl stretching: From the chloro-substituted imidazole ring.

Differences in the vibrational spectra between Losartan and its cyclic dimer, particularly in the fingerprint region (below 1500 cm⁻¹), would provide valuable information about the structural changes resulting from dimerization.

Interactive Data Table: Key Vibrational Modes for this compound Analysis

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3200 - 3400 | Tetrazole, Imidazole |

| Aromatic C-H Stretching | 3000 - 3100 | Biphenyl, Imidazole |

| Aliphatic C-H Stretching | 2850 - 3000 | n-Butyl chain |

| C=N, C=C Stretching | 1400 - 1650 | Imidazole, Biphenyl |

| C-O-C Stretching | 1050 - 1250 | Cyclic ether linkage |

| C-Cl Stretching | 600 - 800 | Chloro-imidazole |

Note: Specific experimental IR and Raman data for the this compound are not available in the public literature. The table presents the expected frequency ranges for the key functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule as complex as the this compound, this technique can provide unequivocal evidence of its molecular structure, including bond lengths, bond angles, and conformational details.

While a complete, publicly available crystal structure of the this compound is not readily found in the scientific literature, likely due to its proprietary nature within pharmaceutical research, the principles of its application can be detailed. The process would involve the isolation and crystallization of the specific dimeric impurity. Two positional isomers of the Losartan dimer have been noted in literature, often referred to as the 1H-dimer and 2H-dimer, which are formed during the synthesis of Losartan. uspnf.comnaarini.com These have been characterized by spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, which confirm they share the same molecular weight. researchgate.netresearchgate.net

A successful X-ray diffraction analysis would yield a detailed crystallographic dataset for the this compound. The expected data from such an analysis is presented in the interactive table below, based on typical parameters for organic molecules of similar complexity.

| Crystallographic Parameter | Description | Exemplary Data |

| Molecular Formula | The elemental composition of the molecule. | C44H42Cl2N12 |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 809.79 g/mol |

| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c or P212121 |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10-20 Å, b = 15-25 Å, c = 20-30 Å, α = 90°, β = 90-110°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 5000-9000 ų |

| Z | The number of molecules per unit cell. | 4 or 8 |

| Calculated Density (ρcalc) | The theoretical density of the crystal. | 1.2-1.4 g/cm³ |

This crystallographic data would not only confirm the connectivity of the atoms, thereby distinguishing between the 1H and 2H positional isomers, but also reveal the preferred conformation of the molecule in the solid state. This includes the rotational angles of the biphenyl rings and the orientation of the butyl chains.

Chiroptical Spectroscopy for Stereoisomer Characterization

Losartan itself, while lacking a traditional chiral center, exhibits atropisomerism due to restricted rotation around the single bond connecting the two phenyl rings of the biphenyl moiety. This gives rise to two stable, non-superimposable conformational enantiomers: the synperiplanar and antiperiplanar conformers. It is therefore highly probable that the this compound, which contains two such biphenyl systems, will also exhibit stereoisomerism.

The presence of two sources of atropisomerism within the dimer could lead to the formation of diastereomers. The observed 1:1 ratio of two dimeric impurities in some synthetic processes could potentially be attributed to the formation of a pair of diastereomers.

Chiroptical spectroscopy techniques are instrumental in the study of stereoisomers. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. For the this compound, if the individual atropisomers are chiral, they would be expected to show a CD spectrum. The exciton (B1674681) coupling between the biphenyl chromophores of the two Losartan units within the dimer could give rise to characteristic CD signals, the sign and intensity of which would be dependent on the spatial arrangement of these chromophores.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This provides information about the stereochemistry of a molecule and can be used to determine the absolute configuration of stereoisomers.

While specific chiroptical spectroscopic data for the this compound is not available in the public domain, the application of these techniques would be a crucial step in the complete stereochemical characterization of these impurities. By comparing experimentally obtained CD and ORD spectra with those predicted from quantum chemical calculations for different possible stereoisomers, the absolute configuration and the predominant solution-state conformation of the dimeric impurities could be determined.

Chromatographic and Electrophoretic Methodologies for Losartan Cyclic Dimer Profiling and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of losartan (B1675146) and its impurities, offering high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the separation and purity profiling of losartan and its dimeric impurities. These methods typically utilize a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Forced degradation studies under acidic conditions have been shown to generate dimeric impurities of losartan. One study identified three novel degradation products, which were characterized as complex cyclic dimers. A new reverse-phase HPLC method was developed to analyze these impurities, which eluted at relative retention times of 3.63, 3.73, and 3.91 with respect to the losartan potassium peak researchgate.net. The isolation of these dimers for structural elucidation was achieved using preparative HPLC, and their structures were confirmed using advanced spectroscopic techniques researchgate.net.

Another stability-indicating HPLC method was developed for the simultaneous determination of losartan potassium and its eleven related impurities and degradation products. This method successfully separated two dimeric degradation products, designated as M and L, which are known to form under thermal and acidic conditions. The optimal separation was achieved on an ACCHROM ODS-C18 column (250 mm × 4.6 mm, 5 µm) using a gradient elution program with a mobile phase consisting of acetonitrile and 0.1% phosphoric acid. The detection was performed at 220 nm with a flow rate of 1.0 mL/min and a column temperature of 35°C researchgate.net.

A summary of typical RP-HPLC conditions for the analysis of losartan and its dimeric impurities is presented in the table below.

| Parameter | Conditions |

| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35°C |

This table presents a typical set of parameters for the RP-HPLC analysis of losartan and its dimeric impurities.

Currently, there is no specific information available in the scientific literature regarding the application of chiral HPLC for the enantiomeric purity assessment of the losartan cyclic dimer. The formation of these dimers does not inherently introduce a chiral center, and their analysis has primarily focused on their separation from losartan and other impurities rather than on enantiomeric resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of losartan impurities, including the cyclic dimer. The coupling of HPLC with mass spectrometry provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation.

In a study on the degradation of losartan in stressed tablets, LC-MS/MS with atmospheric pressure chemical ionization (APCI) was employed to identify trace-level degradants. Among the identified impurities were dimeric derivatives of losartan nih.gov. The use of tandem mass spectrometry (MS/MS) allowed for the confirmation of the structural assignments by comparing the fragmentation patterns of the unknown impurities with those of authentic reference materials nih.gov.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has also been utilized for a comprehensive impurity profiling of losartan. This approach allows for the detection of both known and unknown impurities. In one such study, a combination of untargeted and targeted screening of high-resolution mass spectrometry data led to the identification of several impurities, including dimeric species nih.gov. The structural elucidation of these impurities was aided by in silico fragmentation analysis nih.gov.

The table below summarizes the LC-MS parameters used for the characterization of losartan dimeric impurities.

| Parameter | Conditions |

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (TQ) |

| Scan Mode | Full Scan, Multiple Reaction Monitoring (MRM) |

| Application | Structural Elucidation, Quantification |

This table outlines common LC-MS parameters for the analysis of losartan dimeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradant/Impurity Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique primarily used for the analysis of volatile and semi-volatile compounds. The this compound is a large, non-volatile molecule with a high molecular weight. Consequently, GC-MS is not a suitable or applicable method for the direct analysis of this particular impurity.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative to HPLC for the separation of pharmaceuticals and their impurities, often providing high efficiency and different selectivity. While CE methods, such as micellar electrokinetic chromatography, have been successfully used to measure the amount of losartan potassium in pharmaceutical tablets, there is a lack of specific CE methods reported in the literature for the profiling and quantification of the this compound nih.gov. The existing research has primarily focused on the separation of the parent drug from other active ingredients or smaller impurities.

Hyphenated Techniques and Advanced Detection Systems

The characterization of complex impurities like the this compound often necessitates the use of advanced hyphenated analytical techniques. The online coupling of separation and spectroscopic methods provides a wealth of information for structural elucidation and quantification.

Techniques such as LC-MS/MS and LC-NMR are particularly powerful for impurity profiling. LC-MS/MS provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities nih.gov. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, further aiding in the determination of elemental compositions nih.gov.

In a study identifying novel acid degradation products of losartan, a combination of preparative HPLC for isolation was followed by structural elucidation using LC-MS/MS, multidimensional NMR (2D-NMR), and FTIR spectroscopic techniques researchgate.net. This multi-technique approach was essential to definitively characterize the complex cyclic structures of the dimeric impurities researchgate.net. The use of such combined approaches is becoming increasingly important for the comprehensive quality control of drug substances and products nih.gov.

Computational and Theoretical Chemistry Investigations of Losartan Cyclic Dimer

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the Losartan (B1675146) monomer, methods like Density Functional Theory (DFT) and ab initio calculations have been employed to investigate its molecular structure and electronic characteristics. researchgate.net These studies provide a foundation for postulating the properties of a dimeric form.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Preferences

For the Losartan monomer, computational studies have revealed preferences for specific conformations. nih.gov These analyses typically involve mapping the potential energy surface to identify low-energy structures. A similar approach for the Losartan cyclic dimer would be necessary to determine its most stable geometric arrangement. Such studies would elucidate the bond lengths, bond angles, and torsional angles that define the dimer's three-dimensional shape. The interplay of hydrogen bonding within the cyclic structure would be a key determinant of its conformational preference.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. nih.govresearchgate.net For the Losartan monomer, the HOMO-LUMO gap has been calculated to understand its charge transfer characteristics. researchgate.net A similar analysis for the this compound would be essential to understand how dimerization affects its electronic spectrum and reactivity.

| Property | Significance | Theoretical Approach |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | DFT, Ab Initio Calculations |

| LUMO Energy | Represents the ability to accept an electron. | DFT, Ab Initio Calculations |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. | Calculated from HOMO and LUMO energies. |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. dntb.gov.uamdpi.comnih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational flexibility, stability, and intermolecular interactions. mdpi.com While MD simulations have been widely applied in drug discovery, specific studies on the this compound are not documented in the available literature. Such simulations would be invaluable for understanding how the cyclic dimer behaves in a biological environment, including its interactions with solvent molecules and potential biological targets.

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical models can be used to predict various spectroscopic signatures, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For the Losartan monomer, theoretical calculations have been used to predict its vibrational frequencies, which show good agreement with experimental data. researchgate.net This approach allows for the assignment of spectral bands to specific molecular vibrations. A theoretical prediction of the spectroscopic signatures for the this compound would be instrumental in its experimental identification and characterization, helping to distinguish it from the monomer and other dimeric forms.

| Spectroscopic Technique | Predicted Information | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to functional groups. | DFT Calculations |

| Raman Spectroscopy | Complementary vibrational modes. | DFT Calculations |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts of atomic nuclei. | DFT/Ab Initio Calculations |

In Vitro Biological Interaction Studies and Mechanistic Insights of Losartan Cyclic Dimer

Enzyme Inhibition Studies (In Vitro)

Specific in vitro enzyme inhibition studies for a "Losartan cyclic dimer" are not found in the current scientific literature.

In contrast, the inhibitory effects of losartan (B1675146) on various enzymes have been investigated. Losartan has been shown to competitively inhibit CYP2C8-dependent paclitaxel metabolism in vitro, with an apparent Ki value of 40.7 µmol/L. nih.gov Additionally, some research has explored losartan's potential to act as an angiotensin-converting enzyme (ACE) inhibitor through in silico modeling and quantum biochemistry, suggesting a mechanism of action beyond its primary role as an AT1 receptor antagonist. rsc.orgscispace.comnih.gov These studies, however, focus on the monomeric form of the drug.

Cell-Based Assays for Mechanistic Pathway Exploration (e.g., signal transduction, without clinical implications)

There is no available data from cell-based assays that specifically explore the mechanistic pathways affected by a "this compound."

Cell-based assays have been crucial in understanding the signal transduction pathways modulated by losartan. For instance, studies in human hepatocarcinoma HepG2 cells have been used to investigate the metabolic activation of losartan by CYP2C9. nih.gov Other research has utilized cell models to demonstrate that losartan can block albumin-induced transforming growth factor-β (TGF-β) signaling in astrocytes. nih.gov Furthermore, in cells co-expressing AT1 and D1 receptors, losartan binding to the AT1 receptor has been shown to allosterically activate D1 receptor signaling. nih.gov These assays provide valuable mechanistic insights but are based on the action of monomeric losartan.

Investigation of Substrate Specificity for Metabolizing Enzymes (In Vitro, if applicable)

In vitro studies to determine the substrate specificity of metabolizing enzymes for a "this compound" have not been reported.

The metabolism of losartan is well-characterized. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9 and CYP3A4 as the primary enzymes responsible for the metabolism of losartan to its active carboxylic acid metabolite, E-3174. clinpgx.orgnih.gov The formation of other metabolites through processes like glucuronidation has also been studied in vitro. clinpgx.org The potential for drug-drug interactions at the level of these enzymes has also been a subject of in vitro investigation. researchgate.netnih.gov

Implications of Losartan Cyclic Dimer in Pharmaceutical Impurity Control and Quality Assurance Research

Analytical Strategy Development for Dimer Detection and Quantification in Losartan (B1675146) Drug Substance

The cornerstone of controlling any impurity is the ability to accurately detect and quantify it. For the Losartan cyclic dimer, the primary analytical tool is High-Performance Liquid Chromatography (HPLC). The United States Pharmacopeia (USP) monograph for Losartan Potassium Tablets acknowledges the presence of dimeric impurities, specifically mentioning "1H-dimer" and "2H-dimer," and mandates a minimum resolution between them, indicating the availability of a pharmacopeial method. uspnf.com

Developing a robust analytical strategy involves several key considerations:

Column Selection: Reversed-phase columns, such as C18, are commonly employed for the separation of Losartan and its impurities. ijpsr.comnih.gov The choice of column dimensions and particle size is critical for achieving the necessary resolution between the Losartan peak and the closely eluting dimer peaks.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous phase (e.g., buffer), and pH, is meticulously optimized to ensure adequate separation. ijpsr.comnih.gov Gradient elution is often preferred over isocratic elution to resolve a wide range of impurities with varying polarities.

Detector Selection: A UV detector is typically used for the analysis of Losartan and its impurities, with the detection wavelength chosen to maximize the response for all compounds of interest. ijpsr.comnih.gov

Method Validation: The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures that the method is suitable for its intended purpose of quantifying the this compound at specified limits.

Table 1: Illustrative HPLC Parameters for Losartan Dimer Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention and selectivity for Losartan and its related substances. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to control the ionization state of the analytes and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography, providing good elution strength. |

| Gradient | Optimized gradient from low to high %B | To ensure separation of early and late eluting impurities, including the dimer. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. |

| Detection | UV at 220 nm | A wavelength where both Losartan and its impurities exhibit significant absorbance. |

| Column Temperature | 35 °C | To ensure reproducible retention times and peak shapes. |

Research on Control Strategies for Dimer Formation during Manufacturing

Understanding the mechanism of impurity formation is paramount to developing effective control strategies. Research indicates that the formation of the this compound is significantly influenced by the manufacturing process conditions, particularly pH and temperature.

A key step in some synthetic routes for Losartan involves the removal of a trityl protecting group under acidic conditions. It has been reported that dimeric impurities can be formed during this acid detritylation step. researchgate.net This suggests that the acidic environment can catalyze the dimerization of Losartan or its intermediates.

A patented method for reducing Losartan dimer impurity highlights a strategy that involves careful control of pH and temperature during the synthesis process. google.com The method describes adding the Losartan condensation product to an organic solvent and an acid to adjust the pH to a range of 1-5, followed by a reaction at a controlled temperature. google.com This process aims to minimize the formation of the dimer, which can be difficult to remove in subsequent purification steps. google.com By optimizing these parameters, the level of the dimer impurity can be controlled to below 0.2%, and even below 0.1%. google.com

Table 2: Key Process Parameters for Controlling Losartan Dimer Formation

| Process Parameter | Critical Aspect | Control Strategy |

| pH | Acidic conditions can promote dimerization. | Maintain the pH within a specified range (e.g., 1-5) during critical reaction steps. google.com |

| Temperature | Higher temperatures can accelerate the rate of dimer formation. | Conduct reactions at a controlled, lower temperature (e.g., 10-40°C). google.com |

| Reaction Time | Prolonged reaction times may lead to increased impurity levels. | Optimize the reaction time to ensure complete conversion while minimizing dimer formation. |

| Raw Material Quality | Impurities in starting materials or intermediates could potentially contribute to dimer formation. | Implement stringent quality control of all raw materials. |

Methodologies for Impurity Standards Preparation and Characterization

The availability of well-characterized impurity standards is essential for the validation of analytical methods and for the accurate quantification of impurities in the drug substance. For the this compound, this involves its synthesis, isolation, and structural elucidation.

While the specific synthesis of the "cyclic dimer" is not extensively detailed in publicly available literature, the general approach to preparing impurity standards involves:

Synthesis: Designing a synthetic route that specifically targets the formation of the dimer. This may involve intentionally stressing Losartan under conditions known to promote dimerization (e.g., acidic conditions) and then isolating the resulting product.

Isolation and Purification: Preparative HPLC is a common technique used to isolate the dimer from the reaction mixture or from an enriched batch of the drug substance. researchgate.net

Structural Characterization: A combination of spectroscopic techniques is used to confirm the structure of the isolated impurity. These techniques include:

Mass Spectrometry (MS): To determine the molecular weight of the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure and connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Commercially, reference standards for some Losartan dimers, such as "Losartan Dimer (Azido of Impurity-L)," are available from specialized suppliers. synzeal.com These standards are typically provided with a certificate of analysis detailing their identity and purity, which is crucial for their use in a regulated environment.

Stability-Indicating Methods Development Incorporating Dimer Analysis

Stability-indicating analytical methods are crucial for monitoring the degradation of a drug substance over time and under various environmental conditions (e.g., heat, light, humidity). A stability-indicating method must be able to separate the intact drug from its degradation products, including any dimeric impurities that may form.

For Losartan, several stability-indicating HPLC methods have been developed. nih.govwalshmedicalmedia.comnih.gov A key aspect of these methods is their ability to resolve the parent drug from all potential impurities. One study on the simultaneous determination of several angiotensin-II-receptor antagonists explicitly mentions the separation of "Losartan and its dimers (degradated compound E)" under forced degradation conditions, particularly acidic stress. walshmedicalmedia.com

The development of such a method involves subjecting the Losartan drug substance to stress conditions as prescribed by ICH guidelines (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress). The resulting degradation samples are then analyzed to ensure that all degradation products, including the cyclic dimer, are adequately resolved from the main peak and from each other. The peak purity of the Losartan peak is also assessed using techniques like photodiode array (PDA) detection to confirm that it is not co-eluting with any impurities.

Regulatory Science Research Regarding Dimeric Impurities

The control of impurities in pharmaceuticals is a highly regulated area. Regulatory bodies such as the ICH, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the reporting, identification, and qualification of impurities in new drug substances and products. europa.eueuropa.euich.orgfda.gov

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for setting acceptance criteria for impurities. europa.euich.org These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Data based on ICH Q3A(R2) and Q3B(R2) guidelines.

For an impurity like the this compound, if it is present at a level above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, its safety must be established through appropriate toxicological studies or by providing evidence that its levels are comparable to those found in batches of the drug substance used in safety and clinical trials.

While there are no specific regulatory guidelines that solely address dimeric impurities, they fall under the general category of "organic impurities" and are subject to the same rigorous control requirements. The principle is to ensure that the levels of any impurity are as low as reasonably practicable and are justified from a safety perspective.

Q & A

Basic Research Questions

Q. How can researchers structurally characterize Losartan derivatives, including cyclic dimers, using advanced analytical techniques?

- Methodology : Employ X-ray crystallography to resolve dimeric assemblies (e.g., SUGCT-Losartan carboxylic acid complexes) and compare apo vs. ligand-bound states to identify critical binding residues . Pair this with FTIR spectroscopy to detect chemical interactions between Losartan derivatives and excipients, ensuring structural integrity during formulation . For dynamic structural insights, use NMR to analyze aromatic side-chain clustering in cyclic peptide analogs, as demonstrated in angiotensin II studies .

Q. What analytical methods are validated for quantifying Losartan and its metabolites in biological matrices?

- Methodology : Optimize spectrofluorimetric or HPLC methods using multivariate experimental designs to reduce costs and improve accuracy. For example, full factorial designs can validate dissolution tests for Losartan potassium capsules . In urine analysis, combine fluorescence detection with multivariate calibration to distinguish Losartan from metabolites like losartan carboxylic acid .

Q. What are the critical steps in synthesizing Losartan analogs, including cyclic dimers?

- Methodology : Follow modular synthetic routes for Losartan V8 analogs, preserving aromatic side chains (Tyr, His, Phe) and carboxylate groups to maintain biological activity. Use NOE NMR data to confirm structural constraints in cyclic analogs, ensuring alignment with angiotensin II's charge relay system .

Advanced Research Questions

Q. How does dimerization influence Losartan's pharmacological activity, particularly in enzyme inhibition and receptor binding?

- Methodology : Investigate dimeric interactions using co-crystallization (e.g., SUGCT-Losartan carboxylic acid complexes) to map active-site residues like Asp212. Compare inhibition kinetics between monomeric and dimeric forms via enzyme assays . In cellular models, assess how dimerization affects AT1/AT2 receptor signaling by measuring cyclic GMP levels under PD 123319/losartan co-treatment .

Q. How can researchers resolve contradictions in data on Losartan's effects on oxidative stress and nitric oxide (NO) pathways?

- Methodology : Use animal models of diabetes to quantify renal DNA oxidative damage (via 8-OHdG assays) and plasma antioxidant capacity. Compare outcomes between Losartan-treated and control groups to isolate AT1 receptor-mediated ROS reduction . Simultaneously, measure eNOS dimer/monomer ratios in glomeruli via Western blot to clarify Losartan's role in preventing NO uncoupling .

Q. What experimental design strategies optimize Losartan formulations while minimizing variability in drug release?

- Methodology : Apply 3² full factorial designs to gastroretentive floating tablets, varying polymer concentrations (e.g., Polyethylene Oxide) and evaluating responses like buoyancy time and dissolution rate. Validate models using ANOVA and confirm robustness via zeta potential measurements in nanoparticle formulations .

Q. How do researchers validate mechanistic hypotheses about Losartan's anti-fibrotic effects in preclinical models?

- Methodology : In exercise-induced fibrosis models, administer Losartan prophylactically and quantify collagen deposition via Masson’s trichrome staining. Pair this with AT1 receptor blockade assays in cardiac tissue to differentiate direct antifibrotic effects from hemodynamic changes .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., Losartan's impact on cyclic GMP), use receptor-specific antagonists (PD 123319 for AT2, losartan for AT1) to isolate signaling pathways .

- Multivariate vs. Univariate Designs : Prioritize factorial designs for formulation studies to account for interaction effects between variables (e.g., polymer concentration vs. dissolution pH) .

- Structural Validation : Cross-validate crystallography data with functional assays (e.g., isothermal titration calorimetry) to confirm binding affinities in dimeric complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.